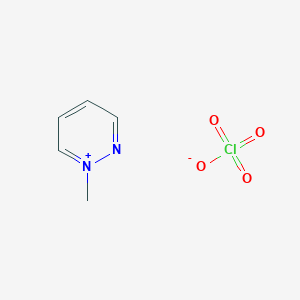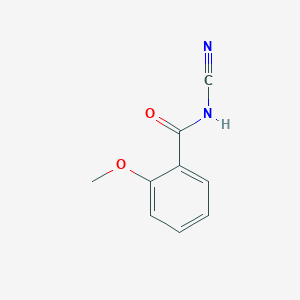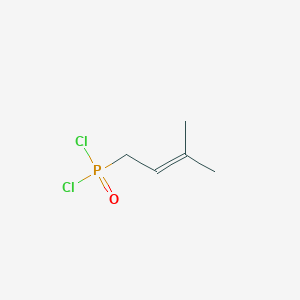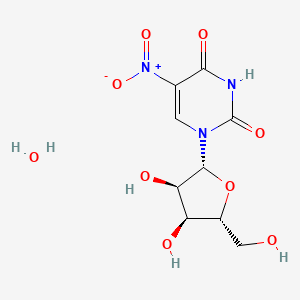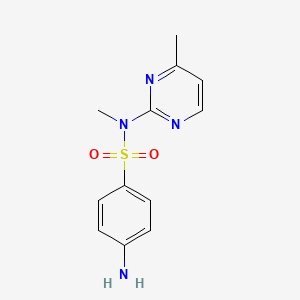
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyrimidinamine with 4-aminobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, the compound effectively halts bacterial growth, making it bacteriostatic in nature .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has similar antibacterial properties.
Uniqueness
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific pyrimidine ring substitution, which enhances its binding affinity to bacterial enzymes compared to other sulfonamides. This structural feature contributes to its effectiveness in treating a broader range of bacterial infections .
Properties
CAS No. |
64080-95-1 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-amino-N-methyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-9-7-8-14-12(15-9)16(2)19(17,18)11-5-3-10(13)4-6-11/h3-8H,13H2,1-2H3 |
InChI Key |
PVLYFLWADJZMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
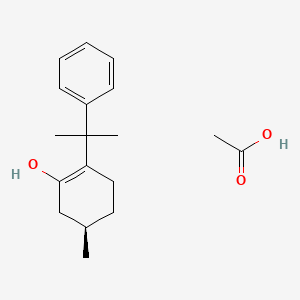
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
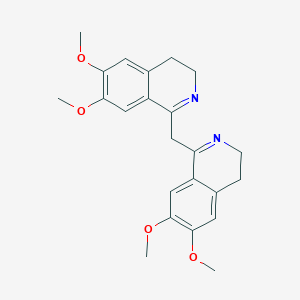
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
